molecular formula C11H21ClN2O2 B6193651 1-(piperidine-4-carbonyl)piperidin-3-ol hydrochloride CAS No. 2680530-83-8

1-(piperidine-4-carbonyl)piperidin-3-ol hydrochloride

Cat. No.: B6193651
CAS No.: 2680530-83-8
M. Wt: 248.7
InChI Key:
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Description

1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are widely used in pharmaceuticals due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidine-4-carbonyl)piperidin-3-ol hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. For instance, the preparation of similar piperidine derivatives often involves hydrogenation, cyclization, and amination reactions . Specific reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, typically involves large-scale chemical processes. These processes may include continuous flow reactions, catalytic hydrogenation, and other efficient methods to ensure high yield and cost-effectiveness . The use of advanced catalysts and optimized reaction conditions is essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodosylbenzene for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction can produce different piperidine derivatives with varying functional groups .

Scientific Research Applications

1-(Piperidine-4-carbonyl)piperidin-3-ol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(piperidine-4-carbonyl)piperidin-3-ol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(piperidine-4-carbonyl)piperidin-3-ol hydrochloride include other piperidine derivatives such as:

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(piperidine-4-carbonyl)piperidin-3-ol hydrochloride involves the reaction of piperidine-4-carboxylic acid with piperidin-3-ol in the presence of a coupling agent and a base. The resulting intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "Piperidine-4-carboxylic acid", "Piperidin-3-ol", "Coupling agent (e.g. EDC, DCC)", "Base (e.g. DIPEA, TEA)" ], "Reaction": [ "Step 1: Activation of piperidine-4-carboxylic acid with coupling agent and base to form the active ester intermediate", "Step 2: Addition of piperidin-3-ol to the active ester intermediate to form the desired product", "Step 3: Treatment of the product with hydrochloric acid to yield 1-(piperidine-4-carbonyl)piperidin-3-ol hydrochloride" ] }

CAS No.

2680530-83-8

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.7

Purity

95

Origin of Product

United States

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